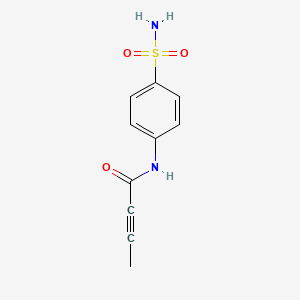

N-(4-sulfamoylphenyl)but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

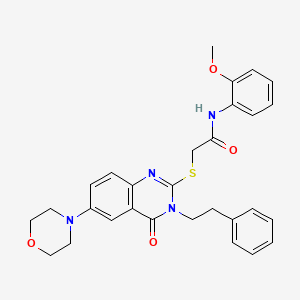

Ynamides have proven to be versatile reagents for organic synthesis . They have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . A series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was accomplished by a sequence of reactions by using aniline as a starting compound .Molecular Structure Analysis

The molecular formula of N-(4-sulfamoylphenyl)but-2-ynamide is C10H12N2O3S . It has a molecular weight of 240.2789 . The structure includes a β-lactam ring found within the central structure of the molecule .Chemical Reactions Analysis

Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex N-containing molecules . In comparison with the well-established transition metal-catalyzed reactions of ynamides, metal-free ynamide transformations have relatively seldom been exploited .Physical And Chemical Properties Analysis

N-(4-sulfamoylphenyl)but-2-ynamide has a density of 1.349g/cm^3 and a refractive index of 1.605 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation : Sulfonamide-derived compounds and their transition metal complexes, like 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl] phenolate, have been synthesized and characterized. These compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).

Fluorescence Binding Studies : Research involving p-hydroxycinnamic acid amides, which include sulfamoylphenyl derivatives, has been conducted to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies (Meng et al., 2012).

Patent Review on Sulfonamide Inhibitors : Sulfonamides are significant in the development of a variety of drugs, including antibiotics, diuretics, and carbonic anhydrase inhibitors. Their applications span across treating bacterial infections, cancer, glaucoma, and other conditions (Gulcin & Taslimi, 2018).

Carbonic Anhydrase Inhibitors : Certain aromatic sulfonamides have been studied as inhibitors of carbonic anhydrase isoenzymes, which can have applications in treating various medical conditions (Supuran et al., 2013).

Antimicrobial Oxidation Processes : Studies on the oxidation of sulfonamide antimicrobials like sulfamethoxazole by environmentally friendly oxidants indicate potential applications in water treatment and pollution control (Sharma et al., 2006).

Gold-Catalyzed Intermolecular Oxidation : Research on ynamides demonstrates their use in chemoselective oxidation and intermolecular ylide formation, indicating potential for creating functionalized compounds (Dos Santos & Davies, 2014).

Generation of Broad Specificity Antibodies : Development of enzyme-linked immunosorbent assays (ELISA) for analyzing sulfonamide antibiotics in milk samples, utilizing antibodies against sulfonamide groups, has implications for food safety and drug residue monitoring (Adrián et al., 2009).

Sulfonamide as a Functional Group in Drug Design : The sulfonamide group is integral in medicinal chemistry, being part of many marketed drugs. Its applications include treatments for bacterial infections, glaucoma, and other diseases (Kalgutkar et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-sulfamoylphenyl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h4-7H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKDQUCRHUENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)but-2-ynamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)